molecular formula C8H15N3O B15288363 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL

1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL

Cat. No.: B15288363
M. Wt: 169.22 g/mol
InChI Key: SNNYQQMWWGWIAA-UHFFFAOYSA-N
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Description

1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to a propanol chain, which is further substituted with a 3,5-dimethylpyrazole moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with epichlorohydrin, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

In industrial production, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the overall process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the amino group to a primary amine or the hydroxyl group to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one, while nucleophilic substitution with an alkyl halide may produce 1-Alkylamino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL.

Scientific Research Applications

1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for the development of new drugs targeting specific enzymes.

    Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. It is investigated for its potential use in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can be compared with other similar compounds, such as 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-1-OL and 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one. These compounds share the same pyrazole core but differ in the functional groups attached to the propanol chain.

    1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-1-OL: This compound has a hydroxyl group at the 1-position of the propanol chain, which may affect its reactivity and biological activity compared to the 2-OL derivative.

    1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-amino-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6-3-7(2)11(10-6)5-8(12)4-9/h3,8,12H,4-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYQQMWWGWIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(CN)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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